molecular formula C17H12O5 B1318533 [(2-oxo-3-phenyl-2H-chromen-7-yl)oxy]acetic acid CAS No. 141113-49-7

[(2-oxo-3-phenyl-2H-chromen-7-yl)oxy]acetic acid

Cat. No. B1318533
M. Wt: 296.27 g/mol
InChI Key: WNYVZBLBZWILFE-UHFFFAOYSA-N
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Description

“[(2-oxo-3-phenyl-2H-chromen-7-yl)oxy]acetic acid” is a chemical compound with a molecular weight of 296.28 . It’s also known as 2-[(2-oxo-3-phenyl-2H-chromen-7-yl)oxy]acetic acid .


Synthesis Analysis

The synthesis of coumarin systems, including “[(2-oxo-3-phenyl-2H-chromen-7-yl)oxy]acetic acid”, has been a subject of interest for many organic and pharmaceutical chemists . The synthesis of similar compounds has been reported to involve the reaction of 7-hydroxy-4-methylcoumarin with ethylchloroacetate, followed by the addition of hydrazine hydrate .


Molecular Structure Analysis

The molecular structure of “[(2-oxo-3-phenyl-2H-chromen-7-yl)oxy]acetic acid” can be analyzed using various spectroscopic techniques. For instance, 1H-NMR and 13C NMR spectroscopy can be used to identify the hydrogen and carbon atoms in the molecule . Other techniques like HRMS, EIMS, IR, and UV-Vis spectroscopy can also provide valuable information about the compound’s structure .


Physical And Chemical Properties Analysis

The physical and chemical properties of “[(2-oxo-3-phenyl-2H-chromen-7-yl)oxy]acetic acid” include a molecular weight of 296.28 . The compound should be stored at a temperature between 2-8°C .

Scientific Research Applications

  • Antimicrobial Activity : Derivatives of (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid, related to [(2-oxo-3-phenyl-2H-chromen-7-yl)oxy]acetic acid, have been synthesized and shown potential for antimicrobial activity. These compounds serve as key intermediates for the synthesis of Schiff's bases and other compounds with potential for combating microbial infections (Čačić et al., 2006).

  • Antineoplastic Activity : Research indicates the synthesis of derivatives with potential antineoplastic (anticancer) activities. Compounds derived from chromen-acetic acids, such as 3-(2-oxo-2H-chromen-3-yl)-2-oxo-2H,5H-pyrano[3,2-c]chromen-2-one, have been identified as new leading skeletons for further antitumor activity studies (Gašparová et al., 2013).

  • Antioxidant Activity : The antioxidant activity of certain coumarin derivatives, structurally related to [(2-oxo-3-phenyl-2H-chromen-7-yl)oxy]acetic acid, has been explored. These compounds have been compared to known antioxidants like ascorbic acid, indicating their potential in oxidative stress management (Kadhum et al., 2011).

  • Photoactive Cellulose Derivatives : Research into the synthesis of water-soluble, photoactive cellulose derivatives using chromene moieties, related to [(2-oxo-3-phenyl-2H-chromen-7-yl)oxy]acetic acid, has shown potential in designing smart materials. These derivatives' photochemistry could control the properties of new polysaccharide derivatives (Wondraczek et al., 2012).

  • Synthesis of Aromatic Carbamates : The condensation of certain carbamates with chromen-2-one fragments has been studied. This research highlights the potential for synthesizing novel compounds with various applications, including material sciences and pharmaceuticals (Velikorodov et al., 2014).

Future Directions

The future directions for research on “[(2-oxo-3-phenyl-2H-chromen-7-yl)oxy]acetic acid” and similar compounds could involve further exploration of their synthesis methods and biological properties. Given the wide range of biological activities exhibited by coumarin derivatives, these compounds could have potential applications in the development of new therapeutic agents .

properties

IUPAC Name

2-(2-oxo-3-phenylchromen-7-yl)oxyacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12O5/c18-16(19)10-21-13-7-6-12-8-14(11-4-2-1-3-5-11)17(20)22-15(12)9-13/h1-9H,10H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNYVZBLBZWILFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(C=C(C=C3)OCC(=O)O)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30589656
Record name [(2-Oxo-3-phenyl-2H-1-benzopyran-7-yl)oxy]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30589656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(2-oxo-3-phenyl-2H-chromen-7-yl)oxy]acetic acid

CAS RN

141113-49-7
Record name [(2-Oxo-3-phenyl-2H-1-benzopyran-7-yl)oxy]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30589656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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